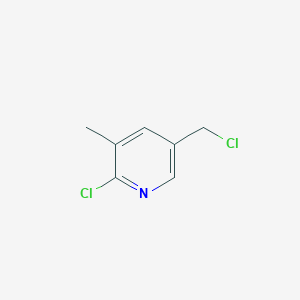

2-Chloro-5-(chloromethyl)-3-methylpyridine

Descripción general

Descripción

2-Chloro-5-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is significant in various fields, including pharmaceuticals, agriculture, and chemical research, due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes adding 2-chloro-5-methylpyridine and carbon tetrachloride solvent into an airlift recirculating reactor. Dry nitrogen is sprayed into the reactor under micro negative pressure, followed by the addition of azadiisobutylnitrie as a catalyst. The mixture is heated to 70-80°C, and dry chlorine gas is introduced .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of airlift circulating reactors improves yield and reduces chlorine consumption. The process involves continuous monitoring with gas-phase chromatography to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding pyridine N-oxide .

Aplicaciones Científicas De Investigación

2-Chloro-5-(chloromethyl)-3-methylpyridine is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the development of bioactive molecules.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antitumor compounds.

Industry: The compound is utilized in the production of neonicotinoid insecticides

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methylpyridine involves its interaction with specific molecular targets. In the case of its use in insecticides, it targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound’s chloromethyl group is crucial for its binding affinity and activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-methylpyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-4-methylpyridine

Uniqueness

2-Chloro-5-(chloromethyl)-3-methylpyridine is unique due to its dual chloromethyl and methyl substitutions on the pyridine ring. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of various bioactive molecules and industrial products.

Actividad Biológica

2-Chloro-5-(chloromethyl)-3-methylpyridine is a compound with significant biological activity, particularly in the context of its potential applications in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H6Cl2N

- CAS Number : 69045-78-9

- Molecular Weight : 177.03 g/mol

- Structure : The compound features a pyridine ring substituted with chlorine and chloromethyl groups, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

- Tumor Promotion : Studies have indicated that this compound may act as a tumor promoter, particularly in rodent models. For instance, bioassays conducted on Fischer 344 rats demonstrated a dose-dependent increase in subcutaneous fibromas after prolonged exposure .

- Inhibition of Cellular Signaling : It has been suggested that the compound may interfere with signaling pathways such as Wnt signaling, which is crucial for cell proliferation and differentiation .

Case Study: Carcinogenic Potential

A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) in Fischer 344 rats and B6C3F1 mice. The results indicated:

- Dosage and Administration : Animals were administered doses of 75 mg/kg and 150 mg/kg for rats, and 125 mg/kg and 250 mg/kg for mice over a period of 99 weeks.

- Findings :

Biological Activity Overview Table

Pharmacological Applications

Research indicates that derivatives of this compound may possess pharmacological potential. For example:

- MDM2 Inhibitors : Compounds structurally related to this pyridine derivative have been explored as inhibitors of murine double minute 2 (MDM2), a protein that regulates p53 activity. Such compounds exhibit promising antitumor activity by enhancing p53-mediated apoptosis .

Safety Profile

The safety profile of this compound indicates significant hazards:

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact.

- Respiratory Risks : It may lead to respiratory irritation if inhaled, highlighting the need for appropriate safety measures during handling.

Propiedades

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOXMMUURWOTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.